N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(thiophen-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(thiophen-2-yl)acetamide” is a compound that belongs to a class of molecules known as thiazole derivatives . These compounds are of interest due to their potential antibacterial and antioxidant properties .
Synthesis Analysis
The synthesis of similar thiazole derivatives involves the reaction of furan imidazolyl ketone with N-arylthiosemicarbazide in ethanol with a catalytic amount of conc. HCl . This reaction generates carbothioamides, which then react with hydrazonyl chlorides in ethanol with triethylamine at reflux to produce 1,3-thiazole derivatives . In a different approach, the 1,3-thiazole derivatives can be produced by reacting the carbothioamides with chloroacetone .Molecular Structure Analysis
The molecular structure of “N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(thiophen-2-yl)acetamide” would be similar to other thiazole derivatives, containing an imidazole and furan scaffold .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these thiazole derivatives include the reaction of carbothioamides with hydrazonyl chlorides to produce 1,3-thiazole derivatives . Additionally, the carbothioamides can react with chloroacetone to produce these derivatives .Scientific Research Applications
Anticancer Properties
Compounds bearing imidazo[2,1-b]thiazole scaffolds, similar to N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(thiophen-2-yl)acetamide, have been researched for their potential as anticancer agents. For example, a study synthesized novel compounds related to this scaffold and tested their cytotoxicity against human cancer cell lines such as HepG2 and MDA-MB-231. The results indicated potential inhibitory effects against these cancer cell lines, highlighting the potential of these compounds in cancer treatment (Ding et al., 2012).
Antitumor Activities
Another significant application is in the synthesis and biological evaluation of derivatives as antitumor agents. For instance, derivatives of the N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(thiophen-2-yl)acetamide structure have been synthesized and demonstrated notable antitumor activities against various human tumor cell lines, including melanoma-type cell lines (Duran & Demirayak, 2012).
Antimicrobial and Antifungal Activities
These compounds have also been explored for their antimicrobial and antifungal properties. Research shows that certain derivatives exhibit promising antimicrobial activities, which can be significant in developing new treatments for bacterial and fungal infections (Güzeldemirci & Küçükbasmacı, 2010).
Optoelectronic Properties
Beyond biomedical applications, these compounds have shown promise in optoelectronics. Studies on thiazole-based polythiophenes, which are structurally related, have revealed interesting optoelectronic properties, potentially useful in the development of new materials for electronic applications (Camurlu & Guven, 2015).
Future Directions
The future directions for research on “N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(thiophen-2-yl)acetamide” and similar compounds could involve further exploration of their antibacterial and antioxidant properties . Additionally, more research could be done to better understand their mechanism of action and potential applications in tackling antimicrobial resistance .
properties
IUPAC Name |
N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-thiophen-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3OS2/c21-16(10-14-5-2-7-22-14)18-13-4-1-3-12(9-13)15-11-20-6-8-23-17(20)19-15/h1-9,11H,10H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFKKGRTXEKJEIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CC2=CC=CS2)C3=CN4C=CSC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.